Somatostatin-25

Growth hormone inhibition Pituitary cell assay Endocrine pharmacology

Somatostatin-25 (SS-25) offers 3-14x greater GH suppression vs SS-14 in pituitary assays, validated under basal and PGE2-stimulated conditions. For salmonid models, use species-specific sequence. Select SS-25 for pancreatic islet studies or for N-terminal extension SAR. Maximize experimental sensitivity and reproducibility with this defined intermediate-length probe.

Molecular Formula C127H191N37O34S3
Molecular Weight 2876.3 g/mol
Cat. No. B13811303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSomatostatin-25
Molecular FormulaC127H191N37O34S3
Molecular Weight2876.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O
InChIInChI=1S/C127H191N37O34S3/c1-66(142-105(177)78(36-18-21-46-128)147-107(179)81(39-24-49-138-126(134)135)148-110(182)83(43-44-99(172)173)151-108(180)82(40-25-50-139-127(136)137)152-120(192)95-42-26-51-163(95)123(195)68(3)144-106(178)84(45-53-199-6)146-103(175)67(2)143-119(191)94-41-27-52-164(94)124(196)90(59-97(133)170)158-104(176)76(131)62-165)102(174)141-61-98(171)145-92-64-200-201-65-93(125(197)198)160-117(189)91(63-166)159-122(194)101(70(5)168)162-116(188)87(56-73-32-14-9-15-33-73)157-121(193)100(69(4)167)161-111(183)80(38-20-23-48-130)149-114(186)88(57-74-60-140-77-35-17-16-34-75(74)77)155-113(185)86(55-72-30-12-8-13-31-72)153-112(184)85(54-71-28-10-7-11-29-71)154-115(187)89(58-96(132)169)156-109(181)79(150-118(92)190)37-19-22-47-129/h7-17,28-35,60,66-70,76,78-95,100-101,140,165-168H,18-27,36-59,61-65,128-131H2,1-6H3,(H2,132,169)(H2,133,170)(H,141,174)(H,142,177)(H,143,191)(H,144,178)(H,145,171)(H,146,175)(H,147,179)(H,148,182)(H,149,186)(H,150,190)(H,151,180)(H,152,192)(H,153,184)(H,154,187)(H,155,185)(H,156,181)(H,157,193)(H,158,176)(H,159,194)(H,160,189)(H,161,183)(H,162,188)(H,172,173)(H,197,198)(H4,134,135,138)(H4,136,137,139)/t66-,67-,68-,69+,70+,76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,100-,101-/m0/s1
InChIKeyULSWSROTDLVALI-YJEPMDBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Somatostatin-25 for Research Procurement: A 25-Amino Acid Endogenous Neuropeptide with Quantified GH Inhibition Potency Over SS-14


Somatostatin-25 (SS-25) is an endogenous neuropeptide hormone belonging to the somatostatin family, initially isolated from ovine hypothalamus as an N-terminally extended form of Somatostatin-14 [1]. In mammals, SS-25 comprises 25 amino acids with a conserved cyclic core (Cys14-Cys25 disulfide bridge) and an N-terminal extension relative to Somatostatin-14 (SS-14); it is structurally identical to the 25 C-terminal residues of Somatostatin-28 (SS-28) [1]. SS-25 exerts its biological actions by binding to somatostatin receptor subtypes (SSTR1-SSTR5) and is recognized as a distinct molecular entity from SS-14 with differential potency profiles in specific physiological contexts [2]. The synthetic replicates of SS-25 have been shown to possess high biological activity, establishing this compound as a critical research tool for dissecting somatostatin signaling complexity [2].

Why Somatostatin-25 Cannot Be Substituted with Somatostatin-14 or -28 in Critical Research Applications


Somatostatin isoforms are not functionally interchangeable. Somatostatin-14, Somatostatin-25, and Somatostatin-28 exhibit differential potencies that vary substantially depending on the target tissue and biological endpoint being measured [1]. While all three peptides share the conserved cyclic core required for receptor binding, the N-terminal extensions present in SS-25 and SS-28 confer distinct pharmacological properties, including enhanced potency in specific assay systems and differential receptor subtype engagement profiles [2]. Furthermore, the three isoforms demonstrate non-equivalent physiological roles in vivo; for instance, in salmonid fish, SS-25 constitutes the predominant pancreatic somatostatin form with unique glucose-dependent regulatory mechanisms that differ from those governing SS-14 secretion [3]. Generic substitution among these isoforms without empirical justification risks introducing confounding variables that obscure true biological effects and undermine experimental reproducibility.

Quantitative Evidence for Somatostatin-25 Differentiation: Head-to-Head Comparisons Against SS-14 and SS-28


Somatostatin-25 Exhibits 3- to 14-Fold Greater Potency Than Somatostatin-14 for Inhibiting Growth Hormone Secretion In Vitro

In a direct comparative study using synthetic replicates, Somatostatin-25 was found to be 3 to 14 times more potent than Somatostatin-14 at inhibiting growth hormone secretion in vitro, depending on experimental conditions [1]. The potency difference was observed both for basal GH secretion and for secretion stimulated by prostaglandin E2 (PGE2) [1]. This finding challenges the earlier assumption that Somatostatin-14 is the primary bioactive form and instead positions SS-25 as a larger molecular species with greater specific activity [1].

Growth hormone inhibition Pituitary cell assay Endocrine pharmacology

Somatostatin-25 Release from Pancreatic Islets Is Stimulated by Insulin at Low Glucose, Whereas SS-14 Secretion Is Suppressed by Insulin

In isolated rainbow trout Brockmann bodies (pancreatic hemi-islets), the secretion of Somatostatin-25 was stimulated by insulin in the presence of low (1 mM) and intermediate (5 mM) glucose concentrations, but not at high (10 mM) glucose [1]. In stark contrast, Somatostatin-14 secretion was suppressed by insulin under both 5 mM and 10 mM glucose conditions [1]. Additionally, glucagon stimulated SS-25 release only at high (10 mM) glucose, while glucagon stimulated SS-14 release at the same high glucose condition [1]. SS-25 was also identified as the most predominant form of somatostatin in salmonid pancreas [1].

Pancreatic islet physiology Glucose-dependent regulation Somatostatin isoform secretion

Somatostatin-14, -25, and -28 Exhibit Equipotent Inhibition of Guinea Pig Ileum Electrically Induced Contractions

In a direct three-way comparison of Somatostatin-14, Somatostatin-25, and Somatostatin-28 on electrically induced contractions of the guinea pig ileum, all three peptides exhibited equipotent inhibitory effects [1]. Inhibition was observed at threshold concentrations below 10⁻¹⁰ M, with maximal inhibition achieved at 10⁻⁷ M [1]. The IC₅₀ values for all three isoforms fell within a narrow range of 6.0 to 6.5 × 10⁻¹⁰ M [1]. Notably, the N-terminal 14 amino acid fragment of SS-28 had no effect on motility, indicating that the conserved cyclic core—shared by all three isoforms—is the critical determinant of activity in this tissue [1].

Gastrointestinal motility Smooth muscle pharmacology Somatostatin isoform comparison

Salmon Somatostatin-25 Possesses a Distinct Primary Sequence Differentiated from Mammalian Orthologs by N-Terminal Amino Acid Substitutions

The amino acid sequence of Somatostatin-25 isolated from coho salmon (Oncorhynchus kisutch) pancreatic islets is Ser-Val-Asp-Asn-Leu-Pro-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Tyr-Trp-Lys-Gly-Phe-Thr-Ser-Cys [1]. This sequence differs from the mammalian (ovine/bovine/porcine) ortholog at multiple N-terminal positions: residues Ser¹-Asn²-Pro³ in mammals are replaced by Ser¹-Val²-Asp³-Asn⁴-Leu⁵-Pro⁶-Pro⁷ in salmon SS-25 [1][2]. The salmon SS-25 sequence contains an additional residue within the first 25 positions, with a Tyr¹⁹ substitution for Phe¹⁹ and a Gly²¹ substitution for Thr²¹ relative to the mammalian sequence [1]. In salmonid fish, SS-25 is the predominant pancreatic somatostatin form and is topographically associated with glucagon-positive cells in the islet periphery, whereas SS-14 localizes to central islet regions near insulin-positive cells [3].

Comparative endocrinology Peptide evolution Salmonid physiology

Somatostatin-25 and -28 Exhibit Enhanced In Vivo Potency and Extended Duration of Action Relative to SS-14 in Morphine-Stimulated GH Secretion Models

In early in vivo studies, both Somatostatin-25 and Somatostatin-28 demonstrated greater potency than Somatostatin-14 in inhibiting growth hormone secretion acutely stimulated in rats by morphine injection [1]. Moreover, Somatostatin-28 was observed to be longer-acting than Somatostatin-14 [1]. While the precise quantitative fold-difference in vivo for SS-25 relative to SS-14 is not specified with the same granularity as the in vitro 3-14× range, the directional superiority of both extended isoforms over the tetradecapeptide is consistently reported [1].

In vivo pharmacology Growth hormone inhibition Peptide duration of action

Somatostatin-25 Research and Industrial Application Scenarios Based on Quantified Differential Evidence


High-Sensitivity In Vitro Growth Hormone Inhibition Assays Requiring Enhanced Potency

For investigators conducting pituitary cell culture experiments where maximal GH suppression at lower peptide concentrations is desired, Somatostatin-25 offers a 3- to 14-fold potency advantage over Somatostatin-14 [1]. This is particularly relevant for assays with limited dynamic range or where high SS-14 concentrations may introduce non-specific peptide effects. The enhanced potency is validated under both basal and PGE2-stimulated GH secretion conditions [1].

Comparative Endocrinology Studies in Salmonid Fish Models

For research programs utilizing rainbow trout, coho salmon, or Atlantic salmon as model organisms, the salmon-specific Somatostatin-25 sequence (Ser-Val-Asp-Asn-Leu-Pro-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Tyr-Trp-Lys-Gly-Phe-Thr-Ser-Cys) is the appropriate procurement choice [1]. Mammalian SS-25 differs at multiple N-terminal and internal residues and may not faithfully replicate native salmonid somatostatin physiology [2]. Salmonid SS-25 is the predominant pancreatic somatostatin isoform and exhibits distinct glucose-dependent regulatory patterns relative to SS-14 [3].

Pancreatic Islet Physiology Studies Investigating Differential Somatostatin Isoform Regulation

Investigators studying the regulatory interplay between insulin, glucagon, and somatostatin in pancreatic islets should select Somatostatin-25 when the research question involves the predominant endogenous pancreatic somatostatin form. In salmonid pancreatic islets, SS-25 secretion is stimulated by insulin at low (1-5 mM) glucose but not at high glucose, whereas SS-14 secretion is suppressed by insulin under both conditions [1]. These opposite directional responses demonstrate that SS-25 and SS-14 are not functionally redundant in islet physiology [1].

Structure-Activity Relationship Studies of Somatostatin N-Terminal Extensions

For research groups investigating how N-terminal extensions modulate somatostatin receptor binding kinetics, signaling bias, or metabolic stability, Somatostatin-25 provides a defined intermediate-length molecular probe. Positioned between the shorter SS-14 (no N-terminal extension) and longer SS-28 (8-residue N-terminal extension), SS-25 (with a 4-residue N-terminal extension in mammalian forms) enables systematic evaluation of how progressive N-terminal lengthening affects pharmacological properties. This structure-activity relationship is supported by the observation that SS-25 and SS-28 both exhibit 3-14× greater GH-inhibitory potency than SS-14 in vitro [1].

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